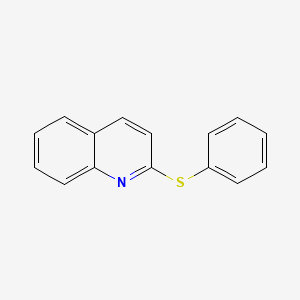

2-(Phenylthio)quinoline

Description

Context within Quinoline (B57606) Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental scaffold in organic chemistry. researchgate.netresearchgate.net The quinoline ring system is a key component in numerous natural products and synthetic compounds with a wide range of biological activities. researchgate.netscientific.net The substitution pattern on the quinoline ring significantly dictates the compound's properties and potential applications. scientific.net The introduction of a phenylthio group at the 2-position, as seen in 2-(phenylthio)quinoline, is a specific modification that has been explored in various chemical contexts.

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. One common approach involves the reaction of a suitable quinoline precursor, such as a 2-haloquinoline, with thiophenol or its corresponding salt. For instance, a copper-catalyzed carbon-sulfur bond formation reaction between 3-iodoquinoline (B1589721) and benzenethiols has been utilized to produce 3-(phenylthio)quinoline in good yield. nih.gov Similar strategies can be adapted for the synthesis of the 2-substituted isomer. Another method involves the reaction of 2-(phenylthio)acetyl chloride with anthranilic acids, followed by cyclization reactions. wiley.com

The chemical reactivity of this compound is influenced by both the quinoline nucleus and the phenylthio substituent. The quinoline part can undergo electrophilic substitution reactions, with the position of substitution being directed by the existing groups. The thioether linkage itself can be a site for chemical modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can further modulate the compound's properties. mdpi.com

Significance of the Thioether Moiety in Contemporary Chemical and Biological Research

From a chemical perspective, thioethers are versatile intermediates in organic synthesis. The sulfur atom can be oxidized to form sulfoxides and sulfones, which are valuable functional groups in their own right. mdpi.com This transformation allows for the fine-tuning of a molecule's electronic and steric properties. Furthermore, the carbon-sulfur bond can participate in various coupling reactions, providing a handle for further molecular elaboration.

In biological and medicinal chemistry, the thioether moiety is found in numerous bioactive molecules. researchgate.netnih.gov Its presence can influence a compound's lipophilicity, metabolic stability, and ability to interact with biological targets. researchgate.net For instance, thioether-containing heterocyclic compounds have been investigated for their potential as anticancer agents. researchgate.net The thioether linkage can also play a role in the binding of a molecule to enzymes or receptors, contributing to its pharmacological activity. Research into thioether-containing compounds extends to materials science, where their properties can be harnessed for the development of new materials. mdpi.com The diverse reactivity and biological relevance of the thioether group ensure its continued importance in various fields of scientific inquiry. google.com

Properties of this compound

| Property | Value |

| Molecular Formula | C15H11NS |

| Molecular Weight | 237.32 g/mol |

| CAS Number | 22190-12-1 |

| MDL Number | MFCD00051344 |

This data is compiled from chemical supplier information. chemicalbook.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-phenylsulfanylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NS/c1-2-7-13(8-3-1)17-15-11-10-12-6-4-5-9-14(12)16-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOSVBKPHCKEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066768 | |

| Record name | Quinoline, 2-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22190-12-1 | |

| Record name | 2-(Phenylthio)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22190-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Phenylthio)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022190121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 2-(phenylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 2-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylthio)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(PHENYLTHIO)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GS37SZ47Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Phenylthio Quinoline and Its Structural Analogues

Conventional Synthetic Routes

Conventional methods for synthesizing the C-S bond in 2-(phenylthio)quinoline and its analogues have historically relied on well-established reaction classes, including nucleophilic substitution and multi-step sequences involving condensation and cyclization reactions.

Nucleophilic Substitution Reactions in Quinoline (B57606) Scaffolds

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of 2-(phenylthio)quinolines. This method typically involves the reaction of a quinoline ring bearing a good leaving group, most commonly a halogen, at the C2-position with a sulfur-based nucleophile like thiophenol or its corresponding thiolate salt. The positions most susceptible to nucleophilic attack on the quinoline ring are C2 and C4, due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. organic-chemistry.org

The reaction proceeds via an addition-elimination mechanism. The thiolate anion attacks the C2 carbon, leading to the formation of a resonance-stabilized intermediate where the negative charge is delocalized onto the nitrogen atom. Subsequent elimination of the halide leaving group restores the aromaticity of the ring, yielding the final this compound product. organic-chemistry.org The reactivity can be influenced by the nature of the leaving group (I > Br > Cl > F) and the reaction conditions, such as solvent and temperature.

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

| 2-Chloroquinoline | Thiophenol, NaH | DMF, rt | This compound | High |

| 2-Bromoquinoline | Sodium thiophenolate | Ethanol, reflux | This compound | Good |

| 4-Chloro-8-methylquinolin-2(1H)-thione | Thiophenol, NaOEt | Ethanol, reflux | 4-(Phenylthio)-8-methylquinoline-2(1H)-thione | N/A |

Table 1: Examples of Nucleophilic Substitution for C-S Bond Formation. (Data synthesized from principles described in nih.gov)

Condensation and Cyclization Protocols

An alternative to functionalizing a pre-existing quinoline ring is to construct the heterocyclic system from acyclic or simpler cyclic precursors that already contain the required phenylthio moiety. These methods, often involving condensation and subsequent intramolecular cyclization, offer a powerful way to build molecular complexity and control the substitution pattern of the final product.

A representative example involves the synthesis of benzothieno[3,2-b]quinolinium compounds, which are structural analogues. The synthesis can begin with the acylation of substituted anthranilic acids with (phenylthio)acetyl chloride. researchgate.net The resulting N-acylated intermediate undergoes a double intramolecular cyclization reaction, typically promoted by a strong acid like polyphosphoric acid (PPA), to form a substituted quinolone ring fused with a benzothiophene. researchgate.net Subsequent chemical modifications can then be performed to achieve the desired final structure. This strategy highlights how the phenylthio group can be incorporated early in the synthetic sequence before the formation of the core quinoline scaffold.

Transition-Metal-Catalyzed Approaches

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to forge C–S bonds and functionalize heterocyclic scaffolds with greater efficiency and selectivity. These methods offer milder reaction conditions and improved functional group tolerance compared to conventional routes.

Site-Selective C-H Functionalization of Quinolines (e.g., C3-H Thioetherification)

Direct C–H functionalization has emerged as a highly atom- and step-economical strategy for derivatizing quinolines. While the C2 and C8 positions are often activated through the directing effect of the quinoline nitrogen, functionalization at the C3 position has historically been more challenging. polyu.edu.hkmdpi.com Recent advances have provided novel solutions for achieving site-selective C3-thioetherification.

One innovative, metal-free approach utilizes an N-arylmethyl activation strategy. In this method, the quinoline nitrogen is first quaternized, which activates the C3 position for nucleophilic attack. The reaction between the resulting quinolinium salt and a thiol (such as thiophenol) proceeds with high regioselectivity to furnish the C3-thiolated product. rsc.orgbohrium.com Theoretical calculations have rationalized this site-selectivity by examining the local nucleophilic indices of the quinolinium salt intermediates. rsc.org

Alternatively, a nickel-catalyzed method has been developed for the exclusive C3-selective thioetherification of quinolines at room temperature. polyu.edu.hk The proposed mechanism involves the formation of a nickel hydride species, which undergoes a 1,4-addition to the quinoline to generate a 1,4-dihydroquinoline (B1252258) intermediate. This nucleophilic intermediate then reacts with an electrophilic sulfur source, followed by oxidative aromatization to yield the C3-functionalized product. polyu.edu.hk

| Quinoline Substrate | Thiol Source | Method | Product | Yield (%) |

| Quinoline | Thiophenol | N-Arylmethyl Activation | 3-(Phenylthio)quinoline | 95% |

| 6-Methylquinoline | 4-Methylbenzenethiol | N-Arylmethyl Activation | 6-Methyl-3-(p-tolylthio)quinoline | 92% |

| 7-Methoxyquinoline | 4-Chlorobenzenethiol | N-Arylmethyl Activation | 3-((4-Chlorophenyl)thio)-7-methoxyquinoline | 93% |

| Quinoline | Diphenyl disulfide | Nickel Catalysis | 3-(Phenylthio)quinoline | 85% |

Table 2: Selected Examples of C3-Selective Thioetherification of Quinolines. (Data from polyu.edu.hkrsc.org)

Catalytic Carbon-Sulfur Bond Formation Strategies

Transition-metal-catalyzed cross-coupling reactions are a powerful and versatile tool for constructing C–S bonds. These reactions typically couple an aryl halide (e.g., 2-bromoquinoline) with a thiol, analogous to well-known C–N and C–C bond-forming reactions like the Buchwald-Hartwig and Ullmann couplings. Both copper and palladium-based catalytic systems have been successfully employed for this transformation.

Copper-catalyzed approaches are particularly effective for forming C–S bonds. For instance, the reaction of 3-iodoquinoline (B1589721) with benzenethiol (B1682325) in the presence of a copper catalyst provides 3-(phenylthio)quinoline in good yield. researchgate.net This type of Ullmann condensation is broadly applicable and represents a reliable method for synthesizing aryl thioethers. Palladium-catalyzed systems, often utilizing specialized phosphine (B1218219) ligands, also facilitate this coupling under mild conditions with high efficiency and broad substrate scope. These catalytic methods are indispensable for the synthesis of complex molecules containing the (phenylthio)quinoline moiety.

One-Pot and Multicomponent Synthesis Paradigms

A notable example is the convenient one-pot preparation of 2-methyl-3-(phenylthiomethyl)quinolines, close structural analogues of this compound. This synthesis begins with a Morita-Baylis-Hillman adduct, which is first treated with a thiol (e.g., benzenethiol) in a conjugate addition reaction. polyu.edu.hk The resulting intermediate is then subjected to a reductive cyclization using iron in acetic acid (Fe/AcOH) to construct the quinoline ring in situ. polyu.edu.hk This sequence efficiently combines C–S bond formation and quinoline ring synthesis into a single, streamlined process, demonstrating the power of one-pot methodologies for accessing complex heterocyclic structures.

Morita-Baylis-Hillman Adduct Transformations

The Morita-Baylis-Hillman (MBH) reaction provides highly functionalized adducts that serve as versatile precursors for complex molecules, including quinoline derivatives. mdpi.com A notable one-pot method has been developed for preparing 2-methyl-3-(phenylthiomethyl)quinolines, structural analogues of this compound, starting from MBH adducts. nih.govnih.gov

This process involves a conjugate addition of thiols to the MBH adduct, which is then followed by a reductive cyclization. nih.govnih.gov The reaction is effectively carried out using iron powder in acetic acid (Fe/AcOH), which facilitates the cyclization step. nih.gov A proposed mechanism for this transformation begins with the reduction of the nitro group of the MBH adduct by the Fe/AcOH system, followed by an intramolecular cyclization and subsequent dehydration to yield the final quinoline product. nih.gov

The versatility of this method is demonstrated by its application to various substituted Morita-Baylis-Hillman adducts, consistently producing good yields of the corresponding quinoline derivatives. nih.gov

Table 1: Synthesis of 2-Methyl-3-(phenylthiomethyl)quinolines from Morita-Baylis-Hillman Adducts nih.gov An interactive data table summarizing the reaction of various MBH adducts with thiophenol.

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | H | H | 2-Methyl-3-(phenylthiomethyl)quinoline | 85 |

| 2 | CH₃ | H | 2,5-Dimethyl-3-(phenylthiomethyl)quinoline | 82 |

| 3 | OCH₃ | H | 5-Methoxy-2-methyl-3-(phenylthiomethyl)quinoline | 84 |

| 4 | Cl | H | 5-Chloro-2-methyl-3-(phenylthiomethyl)quinoline | 86 |

| 5 | H | Cl | 6-Chloro-2-methyl-3-(phenylthiomethyl)quinoline | 85 |

| 6 | H | Br | 6-Bromo-2-methyl-3-(phenylthiomethyl)quinoline | 88 |

Note: The reactions were carried out using the respective MBH adduct, thiophenol, and Fe/AcOH in a one-pot procedure. Yields are isolated yields based on the starting MBH adduct. nih.gov

Tandem Reaction Sequences

Tandem reactions, or domino reactions, are highly efficient processes that combine multiple bond-forming events in a single operation without isolating intermediates. rsc.org These sequences are valuable for rapidly constructing complex molecular architectures like the quinoline ring system. mdpi.comrsc.org

One such approach involves an indium(III)-mediated tandem Friedel-Crafts alkenylation-cyclization of 2-alkynylphenyl isothiocyanates. This method provides a direct route to 4-arylthioquinoline-2-thiones, which are structural analogues of this compound. nih.gov Cascade reactions offer rapid, low-cost, and simple pathways to prepare intricate molecules. rsc.org

While direct tandem syntheses for this compound are less commonly detailed, the principles are widely applied to quinoline synthesis in general. For instance, palladium-catalyzed tandem reactions have been used to create quinoline derivatives from MBH adducts, showcasing the power of combining catalysis with cascade processes. organic-chemistry.org The development of multifunctional heterogeneous catalysts is a key area of research for enabling the one-pot synthesis of quinoline heterocycles from readily available starting materials. rsc.org

Green Chemistry Principles in this compound Synthesis

The paradigm is shifting from conventional synthetic methods toward advanced green methodologies for quinoline synthesis, driven by the need for sustainability. researchgate.netbohrium.com These strategies focus on minimizing waste, reducing solvent and energy consumption, and utilizing environmentally benign reagents. researchgate.netnih.gov

Eco-friendly Catalytic Systems

Green synthesis of quinolines increasingly employs novel catalytic systems that are efficient, reusable, and have low toxicity. researchgate.netresearchgate.net Nanocatalysts, in particular, are gaining attention due to their unique properties and potential for effective synthesis. nih.gov For example, magnetic nanocatalysts have been used for the production of quinoline derivatives, offering the advantage of easy separation and recyclability. nih.gov

Other green catalysts that have proven effective in synthesizing quinoline analogues include:

p-Toluenesulfonic acid (p-TSA) researchgate.netbohrium.com

Formic acid ijpsjournal.com

Bismuth(III) chloride (BiCl₃) eurekaselect.com

Zinc(II) triflate [Zn(OTf)₂] researchgate.net

Ionic liquids , which can act as both catalyst and reaction medium. mdpi.com

These catalysts often enable reactions to proceed under milder conditions, with shorter reaction times and high yields, aligning with the core principles of green chemistry. researchgate.netnih.gov

Table 2: Examples of Eco-Friendly Catalysts in Quinoline Synthesis

| Catalyst Type | Specific Example | Key Advantages |

| Nanocatalyst | Fe₃O₄ NPs-cell | High yield, reusable, operates in water nih.gov |

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Effective, readily available researchgate.netbohrium.com |

| Lewis Acid | Bismuth(III) chloride (BiCl₃) | Promotes solvent-free reactions, excellent yields eurekaselect.com |

| Ionic Liquid | [Msim][OOCCCl₃] | Acts as an efficient and recyclable catalyst mdpi.com |

Sustainable Solvent Considerations

The choice of solvent is a critical aspect of green chemistry, as solvents constitute a major portion of the waste generated in chemical processes. nih.gov The ideal green solvent is non-toxic, biodegradable, and derived from renewable resources. nih.govmdpi.com

For quinoline synthesis, a significant move has been made toward using greener solvents like water and ethanol. researchgate.netbohrium.com Water is particularly attractive due to its non-toxic and non-flammable nature. nih.gov Furthermore, solvent-free reaction conditions represent an optimal green approach, eliminating solvent waste entirely. researchgate.neteurekaselect.comijpsjournal.com Techniques such as microwave-assisted synthesis can often be performed without a solvent, leading to faster reactions and reduced environmental impact. ijpsjournal.commdpi.com

Table 3: Sustainable Solvents and Conditions for Quinoline Synthesis

| Solvent/Condition | Description | Advantages |

| Water | Used as a green solvent under reflux conditions. | Environmentally benign, non-toxic, readily available nih.gov |

| Ethanol | A bio-based solvent often used in green protocols. | Renewable, less toxic than many organic solvents researchgate.net |

| Solvent-Free | Reactions are conducted neat, often with thermal or microwave heating. | Eliminates solvent waste, reduces energy consumption, simplifies purification researchgate.neteurekaselect.com |

| Ionic Liquids | Can serve as environmentally friendly reaction media. | Low volatility, recyclable, can also be catalytic ijpsjournal.com |

By integrating these eco-friendly catalytic systems and sustainable solvent strategies, the synthesis of this compound and its derivatives can be aligned with modern principles of sustainable chemistry, reducing the environmental footprint of their production. researchgate.netnih.gov

Reactivity and Chemical Transformations of 2 Phenylthio Quinoline Derivatives

Oxidative Transformations of the Thioether Linkage

The sulfur atom in the thioether bridge of 2-(phenylthio)quinoline and its derivatives is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. This transformation significantly alters the electronic properties and reactivity of the molecule.

The selective oxidation of the thioether to a sulfoxide (B87167) represents the first step in modifying the sulfur linkage. This conversion can be achieved using controlled amounts of an oxidizing agent. For instance, in a related system, the selective oxidation of a sulfide (B99878) to a sulfoxide was accomplished using 35% hydrogen peroxide under temperature-controlled conditions. mdpi.comnih.gov This method allows for the isolation of the sulfoxide without significant over-oxidation to the sulfone. Another approach involves the light-induced, metal-free oxidation using molecular oxygen, promoted by a quinoid catalyst, which offers a chemoselective route to sulfoxides. organic-chemistry.org The sulfoxide group is a valuable intermediate; its utility as a leaving group in substitution reactions makes it a pivotal functional group for further molecular elaboration. mdpi.comnih.gov For example, the photooxidation of sulfides has been demonstrated as an effective method for synthesizing sulfoxides. mdpi.com

Table 1: Selected Methods for Sulfide to Sulfoxide Oxidation

| Oxidizing Agent | Catalyst/Conditions | Substrate Type | Reference(s) |

|---|---|---|---|

| Hydrogen Peroxide (35%) | Temperature-controlled | Substituted Benzo[h]quinoline (B1196314) Sulfide | mdpi.com, nih.gov |

| Molecular Oxygen (O₂) | 1-hexylKuQuinone (KuQ), Light, HFIP | General Thioethers | organic-chemistry.org |

| Molecular Oxygen (O₂) | [Ir(nyq)₂Cl]₂, Light, Water | General Sulfides | mdpi.com |

Further oxidation of the thioether or the intermediate sulfoxide yields the corresponding sulfone. Sulfones are noted for their high stability and unique electronic properties. The transformation of 2-methyl-3-(phenylthiomethyl)quinolines to their sulfone derivatives is effectively carried out using meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comresearchgate.net Similarly, the oxidation of substituted benzo[h]quinoline sulfides to sulfones can be achieved with hydrogen peroxide, typically by allowing the reaction to proceed beyond the sulfoxide stage. mdpi.comnih.gov

Direct synthesis of 2-sulfonylquinolines is also possible through alternative routes that bypass the thioether intermediate. One such method involves the deoxygenative C2-H sulfonylation of quinoline (B57606) N-oxides with sulfonyl chlorides, promoted by a CS₂/Et₂NH system under mild, transition-metal-free conditions. mdpi.comresearchgate.net Another approach utilizes sodium sulfinates as the sulfonyl source for the deoxygenative sulfonylation of quinoline N-oxides. rsc.org These methods provide direct access to the stable sulfone core structure. evitachem.comebi.ac.uk

Table 2: Synthesis of Quinoline Sulfone Derivatives

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| 2-Methyl-3-(phenylthiomethyl)quinolines | m-CPBA | 2-Methyl-3-(phenylsulfonylmethyl)quinolines | mdpi.com, researchgate.net |

| Substituted Benzo[h]quinoline Sulfide | Hydrogen Peroxide | Substituted Benzo[h]quinoline Sulfone | mdpi.com, nih.gov |

| Quinoline N-oxide | RSO₂Cl, CS₂, Et₂NH | 2-Sulfonylquinolines | mdpi.com, researchgate.net |

| Quinoline N-oxide | Sodium Sulfinates, K₂S₂O₈ | 2-Sulfonylquinolines | rsc.org |

Functionalization Reactions on the Quinoline and Phenyl Moieties

The this compound scaffold allows for further chemical modifications on both the quinoline and the phenyl rings. The sulfoxide derivative, 2-(phenylsulfinyl)quinoline, is particularly useful for functionalization at the C2 position of the quinoline ring. The phenylsulfinyl group acts as an effective leaving group in nucleophilic substitution reactions, enabling the introduction of various S- and N-nucleophiles. For example, treatment of a 2-(phenylsulfinyl)benzo[h]quinoline derivative with different thiophenolates or morpholine (B109124) leads to the substitution of the sulfoxide group. mdpi.comnih.gov

Beyond the C2 position, other sites on the quinoline ring can be functionalized. General strategies for quinoline modification, such as nickel-catalyzed C3-H functionalization, demonstrate the possibility of introducing substituents at positions that are typically less reactive. polyu.edu.hk This involves the formation of a 1,4-dihydroquinoline (B1252258) intermediate which then reacts with an external electrophile. polyu.edu.hk Furthermore, substitutions on the phenyl ring of the thioether moiety can be achieved by using appropriately substituted thiophenols during the initial synthesis. nih.gov

Annulation and Rearrangement Processes

Derivatives of this compound serve as key precursors in annulation reactions to construct fused polycyclic heterocyclic systems. A prominent example is the synthesis of benzothieno[3,2-b]quinolines. nih.govrsc.org This process typically begins with the acylation of a substituted anthranilic acid with (phenylthio)acetyl chloride. nih.gov The resulting N-acylated intermediate undergoes a double intramolecular cyclization reaction, usually promoted by a strong acid like polyphosphoric acid (PPA), to furnish the tetracyclic benzothieno[3,2-b]quinolin-11(5H)-one core. nih.govrsc.orgwiley.com

Subsequent chemical transformations on this tetracyclic system, such as chlorination with POCl₃ followed by hydrogenation, can yield the parent benzothieno[3,2-b]quinoline framework. nih.gov This strategy highlights how the this compound structural motif can be embedded within a synthetic sequence to generate complex, fused ring systems. Another important annulation reaction involves the intramolecular cyclization of N-((aryl)-N-(phenylsulfonyl)indolyl)methylbenzenesulfonamides, which are derivatives containing a sulfone linkage, to produce indolo[2,3-c]quinoline and indolo[3,2-c]quinoline frameworks. acs.orgacs.org

Complexation and Coordination Chemistry with Metal Centers

The this compound scaffold contains two potential donor atoms for metal coordination: the 'hard' nitrogen atom of the quinoline ring and the 'soft' sulfur atom of the thioether linkage. This hemilabile character makes it a versatile ligand in coordination chemistry.

Research has shown that 2-(phenylthiomethyl)quinoline, a closely related derivative, readily forms complexes with platinum(II). The sequential substitution of aqua ligands from the complex [Pt{2-(phenylthiomethyl)quinoline}(H₂O)₂]²⁺ has been studied, confirming the bidentate coordination of the ligand to the platinum center. mku.ac.kemku.ac.ke The coordination behavior of similar quinoline-based ligands with other transition metals has also been explored. aut.ac.nz For example, bis(quinoline-2-ylmethyl)phenylphosphine, which also features quinoline units, forms complexes with coinage metals like copper(I), silver(I), and gold(I), demonstrating the strong coordinating ability of the quinoline nitrogen. uni-muenchen.de The synthesis of mixed-ligand complexes involving thioether-quinoline type ligands with Co(II), Ni(II), and Cu(II) has also been reported, further illustrating the versatility of this structural motif in forming stable metal complexes. researchgate.net

Table 3: Examples of Metal Complexes with Quinoline-Thioether Type Ligands

| Ligand | Metal Center | Complex Type | Reference(s) |

|---|---|---|---|

| 2-(Phenylthiomethyl)quinoline | Platinum(II) | Mononuclear aqua complex | mku.ac.ke, mku.ac.ke |

| [2-(Phenylthio)phenyl]diazenyl}-2-naphthol (with 8-hydroxyquinoline) | Co(II), Ni(II), Cu(II) | Mixed-ligand complexes | researchgate.net |

| Bis(quinoline-2-ylmethyl)phenylphosphine | Copper(I) | Dinuclear complex with Cu-Cu interaction | uni-muenchen.de |

| Bis(quinoline-2-ylmethyl)phenylphosphine | Silver(I) | Dinuclear complex | uni-muenchen.de |

| Bis(quinoline-2-ylmethyl)phenylphosphine | Gold(I) | Dinuclear complex | uni-muenchen.de |

Advanced Spectroscopic and Analytical Characterization of 2 Phenylthio Quinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(Phenylthio)quinoline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the protons of both the quinoline (B57606) and phenyl rings. Aromatic protons typically resonate in the downfield region of the spectrum. For instance, in a related compound, 2-phenylquinoline (B181262), the proton signals appear as multiplets and doublets between 7.44 and 8.22 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. In a similar quinoline derivative, 2-methyl-3-(phenylthiomethyl)quinoline, the carbon signals are observed over a wide range, with aromatic carbons appearing between approximately 126.0 and 158.3 ppm. nih.gov Theoretical calculations on various quinoline derivatives have been employed to aid in the assignment of ¹³C chemical shifts. tsijournals.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): Standard MS techniques provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's identity. For the related 2-methyl-3-(phenylthiomethyl)quinoline, the molecular ion peak (M⁺) is observed at m/z 265. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound (C₁₅H₁₁NS), the predicted monoisotopic mass is 237.06122 Da. uni.lu Experimental HRMS data for similar compounds, such as 2-phenylquinoline, show excellent agreement between the calculated and found mass values, typically within a few parts per million. rsc.org

Below is a table summarizing predicted mass spectrometry data for this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 238.06850 | 149.0 |

| [M+Na]⁺ | 260.05044 | 158.4 |

| [M-H]⁻ | 236.05394 | 155.4 |

| [M+NH₄]⁺ | 255.09504 | 166.9 |

| [M+K]⁺ | 276.02438 | 152.5 |

| [M]⁺ | 237.06067 | 150.4 |

| [M]⁻ | 237.06177 | 150.4 |

Data sourced from PubChem. uni.lu

Vibrational (IR) and Electronic (UV-Vis) Absorption Spectroscopy

Vibrational and electronic spectroscopy provide information about the bonding and electronic structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum reveals the characteristic vibrational modes of the molecule. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic rings give rise to absorptions in the 1600-1400 cm⁻¹ range. vscht.cz For quinoline itself, characteristic peaks appear in regions such as 1630-1570 cm⁻¹ and 1490-900 cm⁻¹. astrochem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. Quinoline and its derivatives exhibit characteristic absorption bands in the UV region. For instance, quinoline shows absorption bands that can be influenced by solvent polarity and the presence of substituents. researchgate.netmdpi.com In a study on a quinoline-1,3-benzodioxole chalcone, electronic transitions were observed, with bands below 250 nm corresponding to n → σ* and π → σ* transitions. nih.gov

Photophysical Properties and Luminescence Studies

The photophysical properties of this compound, including its ability to absorb and emit light, are of significant interest. Quinoline derivatives are known for their fluorescent properties and have been explored for various applications, including fluorescent probes. researchgate.netnih.gov

The introduction of different substituents onto the quinoline scaffold can significantly influence the fluorescence emission. beilstein-archives.org For example, some quinoline-based compounds exhibit aggregation-induced emission (AIE) properties, where the fluorescence intensity increases in aggregated states. researchgate.net The fluorescence of quinoline derivatives can also be sensitive to environmental factors such as solvent polarity and viscosity. nih.gov Studies on polyquinolines have shown that their photoluminescence quantum yields can range from 2% to 30%, with excited-state lifetimes between 2.4 and 5.2 ns. dtic.mil

Electrochemical Behavior and Redox Characteristics

The electrochemical properties of this compound can be investigated using techniques like cyclic voltammetry. This method provides information about the oxidation and reduction potentials of the molecule.

Studies on related quinoline compounds have shown that they can undergo reduction processes. nih.gov For instance, in a study of a phenylquinoline-biphenothiazine donor-acceptor molecule, the reduction was found to occur on the quinoline group, with reduction potentials around -1.96 V and -2.61 V vs SCE. bu.edu The electrochemical behavior, including the peak potentials, can be influenced by factors such as the scan rate and the pH of the solution. ajrconline.org Electrochemical methods have also been developed for the selective C3-thiolation of quinolines. rsc.org

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques are employed to evaluate the stability of this compound at elevated temperatures.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis can reveal the decomposition temperature of the compound. For example, a study on a quinoline-chalcone derivative showed a multi-step thermal decomposition process with a significant mass loss occurring at specific temperature ranges. nih.gov

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and a reference material as a function of temperature. DTA curves can show endothermic peaks corresponding to melting and decomposition, as well as exothermic peaks related to thermochemical transitions. nih.gov In the aforementioned quinoline-chalcone study, the DTA curve exhibited endothermic peaks that aligned with the decomposition steps observed in the TGA thermogram. nih.gov

Biological and Pharmacological Activities of 2 Phenylthio Quinoline Derivatives

Antimicrobial Efficacy

The quinoline (B57606) scaffold is a fundamental structure in medicinal chemistry, and its derivatives have demonstrated a wide range of antimicrobial properties. The introduction of a phenylthio group at the 2-position, along with other modifications, has led to the development of compounds with significant antibacterial, antifungal, antiprotozoal, and antitubercular activities.

Antibacterial Spectrum and Potency

Quinoline derivatives have been extensively studied for their antibacterial properties against a wide array of both Gram-positive and Gram-negative bacteria. mdpi.com Research has demonstrated that these compounds can be effective even against multidrug-resistant (MDR) strains, which pose a significant threat to public health. researchgate.net

One study focused on quinoline-2-one derivatives, which showed potent antibacterial action against several Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). researchgate.net Compound 6c from this series was particularly effective, with Minimum Inhibitory Concentration (MIC) values of 0.75 µg/mL against MRSA and VRE. researchgate.net This compound also demonstrated significant antibiofilm activity against an MRSA strain, reducing biofilm formation by 79% at a concentration of 0.5x MIC. researchgate.net

Another research effort developed a series of nineteen new quinoline derivatives, with a quinolone-coupled hybrid, compound 5d , showing a broad spectrum of activity. It was effective against most of the tested Gram-positive and Gram-negative strains with MIC values ranging from 0.125 to 8 µg/mL. nih.gov Molecular docking studies suggest that its broad-spectrum effect may be due to its ability to target both bacterial LptA and Topoisomerase IV proteins. nih.gov

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 6c | MRSA | 0.75 | researchgate.net |

| VRE | 0.75 | researchgate.net | |

| MRSE | 2.50 | researchgate.net | |

| Compound 5d | S. aureus (MRSA) | 4 | nih.gov |

| E. faecalis (VRE) | 8 | nih.gov | |

| E. coli | 4 | nih.gov | |

| P. aeruginosa | 8 | nih.gov |

Antifungal and Antiprotozoal Activities

The versatility of the quinoline scaffold extends to its effectiveness against fungal pathogens and various protozoan parasites. researchgate.net Inspired by natural quinoline alkaloids, novel quinoline derivatives containing thioether groups have been synthesized and evaluated for their antifungal properties against phytopathogenic fungi. acs.org

In one study, a series of quinoline thioether derivatives were tested against ten plant fungal pathogens. The compound 3l (4-(allylthio)-8-fluoro-2,3-dimethylquinoline) showed significant promise, with inhibition rates exceeding 80% against Sclerotinia sclerotiorum and Physalospora piricola at a concentration of 50 µg/mL. acs.orgnih.gov Structure-activity relationship (SAR) analysis indicated that the presence of an alkene group in the thioether side chain was beneficial for antifungal activity. acs.org

Quinoline derivatives have also demonstrated potent and broad-spectrum antiprotozoal activities. nih.gov A series of quinoline derivatives incorporating arylnitro and aminochalcone moieties were evaluated against a panel of trypanosomatid parasites. Several compounds showed significant activity against Trypanosoma brucei rhodesiense (causative agent of sleeping sickness), Trypanosoma cruzi (Chagas disease), and Leishmania infantum (leishmaniasis). researchgate.net Specifically, compounds 2c , 2d , and 4i displayed submicromolar activity against T. b. rhodesiense with half-maximal effective concentration (EC50) values of 0.68 µM, 0.8 µM, and 0.19 µM, respectively, and showed high selectivity for the parasite over human cells. researchgate.netmdpi.com

| Compound | Organism | Activity | Reference |

| 3l | Sclerotinia sclerotiorum | >80% Inhibition at 50 µg/mL | acs.orgnih.gov |

| Physalospora piricola | >80% Inhibition at 50 µg/mL | acs.orgnih.gov | |

| Ac12 | Sclerotiorum | EC50: 0.52 µg/mL | researchgate.net |

| Botrytis cinerea | EC50: 0.50 µg/mL | researchgate.net | |

| 2c | T. b. rhodesiense | EC50: 0.68 µM | researchgate.netmdpi.com |

| 2d | T. b. rhodesiense | EC50: 0.8 µM | researchgate.netmdpi.com |

| 4i | T. b. rhodesiense | EC50: 0.19 µM | researchgate.netmdpi.com |

Antitubercular Investigations

Tuberculosis remains a major global health challenge, and the quinoline core is a key component in the development of new antitubercular agents. nih.govnih.gov Numerous studies have focused on synthesizing and evaluating quinoline derivatives for their activity against Mycobacterium tuberculosis (MTB), including drug-resistant strains. nih.gov

In one such study, a series of 24 compounds were synthesized by combining 4-carboxyquinoline with triazole motifs. researchgate.net These hybrids were tested against MTB, and several compounds exhibited potent activity. Derivative 5n was the most effective, with an MIC value of 12.5 μg/mL. Twelve other compounds, including 5g , 5q , and 5v , also showed strong activity with an MIC of 15 μg/mL. researchgate.net Another investigation reported a series of fused furo[2,3-c] nih.govrjpbr.comnaphthyridine compounds, with 4-(4-methoxyphenyl)furo[2,3-c] nih.govrjpbr.comnaphthyridine demonstrating a superior MIC value of 5.6 µmol, which was more potent than the first-line drug ethambutol (B1671381) (7.6 µmol). mdpi.com

| Compound | Organism | MIC | Reference |

| 5n | M. tuberculosis | 12.5 µg/mL | researchgate.net |

| 5g, 5i-l, 5o, 5q-t, 5v, 7w | M. tuberculosis | 15 µg/mL | researchgate.net |

| 4-(4-methoxyphenyl)furo[2,3-c] nih.govrjpbr.comnaphthyridine | M. tuberculosis | 5.6 µmol | mdpi.com |

| Compound 5 | M. tuberculosis H37Rv | 2 µg/mL | nih.gov |

Anticancer and Cytotoxic Potential

The quinoline scaffold is recognized as a "privileged structure" in anticancer drug discovery due to the potent activity of its derivatives against various cancers, including those that are drug-resistant. Research has explored the cytotoxic effects of these compounds against numerous human cancer cell lines.

A study evaluating quinoline and quinolone derivatives found promising anticancer potential against breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cell lines, while remaining inactive against normal cell lines. In another study, the quinoline-based compounds clioquinol (CQ) and nitroxoline (NQ) were shown to inhibit the oncogenic transcription factor Forkhead box M1 (FoxM1) in cholangiocarcinoma (CCA) cells. Both CQ and NQ significantly inhibited cell survival, proliferation, and colony formation in CCA cell lines.

Furthermore, a novel quinoline derivative, compound 91b1 , demonstrated a significant anticancer effect both in vitro and in vivo. This compound exhibited a dose-dependent inhibitory effect on lung carcinoma (A549) and esophageal squamous cell carcinoma (KYSE150, KYSE450) cell lines, with its activity linked to the downregulation of the protein Lumican.

| Compound/Derivative | Cancer Cell Line | Activity (IC50/Effect) | Reference |

| Clioquinol (CQ) | HuCCT1 (CCA) | Significant inhibition of cell survival & proliferation | |

| Nitroxoline (NQ) | HuCCT1 (CCA) | Significant inhibition of cell survival & proliferation | |

| Compound 91b1 | A549 (Lung) | IC50: 10.1 µM | |

| KYSE150 (Esophageal) | IC50: 11.4 µM | ||

| Compound 12 | DU145 (Prostate) | High anti-proliferative activity | |

| A549 (Lung) | High anti-proliferative activity | ||

| MCF-7 (Breast) | High anti-proliferative activity |

Antiviral Research: HIV-1 and SARS-CoV-2 Modulators

Quinoline derivatives have emerged as potent antiviral agents, with significant research focused on their activity against Human Immunodeficiency Virus type 1 (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Several quinoline-based compounds have been identified as allosteric HIV-1 integrase inhibitors (ALLINIs), which block viral replication by inducing aberrant multimerization of the integrase enzyme. Studies on multi-substituted quinolines revealed that adding a bromine atom at the 8-position conferred strong antiviral properties and retained effectiveness against an ALLINI-resistant IN A128T mutant virus. Other research has focused on 2-phenylquinolones as inhibitors of the HIV-1 Tat-TAR interaction, a critical step in viral transcription. researchgate.net Additionally, certain 2-aryl quinolines have been shown to inhibit HIV transcription by targeting the NF-κB and Sp1 pathways. researchgate.net

Following the COVID-19 pandemic, extensive screening identified 2-phenylquinoline (B181262) derivatives as potent inhibitors of SARS-CoV-2 replication. rjpbr.com A lead compound showed an EC50 of 6 µM, and subsequent optimization led to derivatives with EC50 values ranging from 2.6 to 13 µM, with no cytotoxicity observed at concentrations up to 100 µM. rjpbr.com These compounds were also active against other human coronaviruses, such as HCoV-229E and HCoV-OC43. rjpbr.com Antimalarial quinolines like chloroquine (B1663885) and hydroxychloroquine also demonstrated broad anti-coronavirus activity in vitro, with EC50 values in the low micromolar range.

| Compound/Derivative Class | Virus | Target/Activity | EC50/IC50 | Reference |

| 8-bromo-quinoline ALLINI | HIV-1 (A128T mutant) | Integrase Allosteric Inhibition | Potent antiviral activity | |

| 2-Phenylquinolones | HIV-1 | Tat-TAR Interaction Inhibition | - | researchgate.net |

| 2-Aryl Quinolines | HIV-1 | NF-κB and Sp1 Inhibition | - | researchgate.net |

| 2-Phenylquinoline Derivatives | SARS-CoV-2 | Viral Replication Inhibition | 2.6 - 13.0 µM | rjpbr.com |

| Chloroquine | SARS-CoV-2 | Viral Replication Inhibition | 1.5 - 12.7 µM | |

| Hydroxychloroquine | HCoV-229E | Viral Replication Inhibition | 0.72 µM |

Antimalarial Applications

The quinoline core is historically significant in the fight against malaria, with quinine (B1679958) being one of the first effective treatments for the disease. Modern research continues to build on this legacy, developing synthetic quinoline derivatives to combat drug-resistant strains of the Plasmodium parasite. acs.org

Numerous studies have synthesized and tested novel quinoline derivatives for their antiplasmodial activity. In one study, a series of ten synthetic quinoline compounds were evaluated against chloroquine (CQ)-sensitive and CQ-resistant Plasmodium falciparum strains. The compounds, particularly those with a hydrazine (B178648) or hydrazide group, were highly active and showed low cytotoxicity, resulting in high selectivity indices (>1000).

The versatility of the quinoline scaffold allows for the creation of hybrid molecules to enhance antimalarial potency. For example, new non-quinoline derivatives where the 7-chloroquinoline (B30040) moiety is replaced by a 1-phenyl-1H-pyrazolo[3,4-b]pyridine system have been designed to improve activity against P. falciparum. Other research has focused on modifying existing drugs; derivatives of mefloquine, which contains a 2,8-bis-(trifluoromethyl)quinoline core, have been developed by linking it to an aminoaryl moiety to create potent new antimalarial agents. These efforts highlight the enduring importance of the quinoline structure in developing new therapies to address the challenge of malaria. acs.org

| Derivative Class | Parasite Strain | Activity (IC50) | Reference |

| 7-(2-phenoxyethoxy)-4(1H)-quinolones | P. falciparum (drug-resistant) | As low as 0.15 nM | acs.org |

| Hydrazine/hydrazide quinolines | P. falciparum (CQ-sensitive & resistant) | High activity (SI > 1000) | |

| Various synthesized derivatives | P. falciparum | 0.014 to 5.87 µg/mL | acs.org |

Anti-inflammatory and Analgesic Properties

Quinoline derivatives have been recognized for their significant anti-inflammatory and analgesic activities. nih.govresearchgate.net Research has focused on synthesizing novel quinoline-based compounds to develop more effective therapeutic agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The versatile structure of the quinoline scaffold allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles, including anti-inflammatory, analgesic, antibacterial, and anticancer properties. researchgate.netresearchgate.net

One study focused on the synthesis of novel 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives. These compounds were evaluated for their anti-inflammatory and analgesic effects. nih.gov The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model, a standard method for evaluating acute inflammation. The analgesic activity was determined using the Eddy's hot plate method. nih.gov

The results indicated that specific substitutions on the azetidinone ring attached to the quinoline structure significantly influenced the biological activity. Notably, compounds 6a (3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one) and 6b (3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one) demonstrated potent anti-inflammatory and analgesic properties when compared to the control group. nih.gov Another review highlighted that quinazoline (B50416) derivatives, which are structurally related to quinolines, also exhibit significant anti-inflammatory and analgesic effects. Structure-activity relationship (SAR) studies on quinazolinones revealed that the presence of electron-releasing groups, such as alkyl and alkoxy moieties, tended to enhance anti-inflammatory activity, whereas electron-withdrawing groups like nitro and halogen substituents resulted in diminished activity. mdpi.com

| Compound | Derivative Class | Observed Activity | Key Findings |

|---|---|---|---|

| 6a | Quinoline-azetidinone | Anti-inflammatory, Analgesic | Showed significant activity compared to control. nih.gov |

| 6b | Quinoline-azetidinone | Anti-inflammatory, Analgesic | Demonstrated potent activity in pharmacological tests. nih.gov |

| - | Quinazolinones | Anti-inflammatory | Electron-releasing groups enhance activity. mdpi.com |

Target-Specific Biological Interactions

Enzyme Inhibition Studies

The quinoline scaffold is a key structural feature in a multitude of enzyme inhibitors, targeting a diverse range of enzymes crucial for the replication and function of pathogens and for pathological processes in humans.

DNA Replication and Associated Enzymes: Quinoline-based compounds have been shown to inhibit a variety of enzymes that act on DNA. nih.gov These derivatives can function as non-nucleoside inhibitors, often interacting with DNA in a substrate-dependent manner. biorxiv.org Studies have demonstrated that certain quinoline analogs can inhibit human DNA methyltransferases (DNMTs) like DNMT1, as well as bacterial adenine (B156593) methyltransferases. nih.govbiorxiv.org The mechanism of inhibition for some of these compounds involves intercalation into the DNA substrate when it is bound by the enzyme. biorxiv.org This intercalation can induce a significant conformational change in the enzyme, moving its catalytic domain away from the DNA and thereby preventing the enzymatic reaction. nih.govbiorxiv.org Beyond methyltransferases, these quinoline derivatives have also shown inhibitory activity against DNA and RNA polymerases and base excision repair DNA glycosylases. nih.govbiorxiv.org

Tyrosine Kinase: Quinoline and its related heterocyclic structure, quinazoline, are prominent scaffolds in the development of tyrosine kinase inhibitors (TKIs) for cancer therapy. nih.govmdpi.com Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation; their dysregulation is a hallmark of many cancers. ekb.eg Several FDA-approved drugs containing the quinoline or quinazoline core, such as lapatinib (B449) and vandetanib, function by inhibiting key tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). mdpi.comekb.eg Research has led to the synthesis of numerous anilinoquinazoline (B1252766) derivatives that exhibit potent antiproliferative activity across a wide panel of human tumor cell lines by inhibiting both receptor and non-receptor tyrosine kinases. nih.gov For example, certain hybrid derivatives of quinazoline-indazole have shown potent inhibitory activity against the VEGFR-2 kinase enzyme, with IC₅₀ values in the nanomolar range. mdpi.com

Photosynthetic Electron Transport: In the field of plant biology, quinoline-related compounds have been studied for their ability to inhibit the photosynthetic electron transport chain. While much of the research has focused on herbicides like 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), other heterocyclic compounds have also been investigated. redalyc.orgfrontiersin.org For instance, phenanthroline, a compound containing a ring system related to quinoline, inhibits electron transport by competitively displacing the secondary quinone acceptor (QB) from its binding site on the D1-protein in photosystem II (PSII). redalyc.org Other inhibitors target different components of the chain, such as the cytochrome b6f complex. frontiersin.org The inhibition of electron flow at various points in the transport chain can be effectively monitored by measuring changes in chlorophyll (B73375) a fluorescence. redalyc.org

HIV-1 Reverse Transcriptase: Derivatives of the quinoline and quinolin-2-one scaffolds are potent inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the AIDS-causing virus. nih.govnih.gov HIV-1 RT converts the single-stranded viral RNA into double-stranded DNA, which is then integrated into the host cell's genome. nih.gov Quinoline-based compounds typically act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric pocket on the enzyme, which is distinct from the active site for nucleoside binding. nih.govnih.gov This binding induces a conformational change that inhibits the enzyme's function. nih.gov Studies have identified quinolin-2-one derivatives with inhibitory activities (IC₅₀) in the sub-micromolar range, demonstrating their potential as anti-HIV agents. nih.gov Furthermore, quinolinone derivatives have been developed that selectively inhibit the ribonuclease H (RNase H) function of the reverse transcriptase, another promising target for which no inhibitors have yet reached the clinic. nih.gov

SARS-CoV-2 Main Protease: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. bohrium.commdpi.com The 2-phenylquinoline scaffold has emerged as a suitable framework for designing potent inhibitors of SARS-CoV-2 replication. nih.gov Synthesis and screening of various derivatives have led to the identification of compounds with low micromolar activity against the virus. nih.gov Peptidomimetic inhibitors incorporating a quinoline moiety at the P3 position have also been designed and shown to be effective covalent inhibitors of Mpro. bohrium.com Additionally, quinazolinone-based compounds have exhibited anti-Mpro enzymatic activity with IC₅₀ values in the low micromolar range. nih.gov Molecular docking and X-ray crystallographic studies have helped to elucidate the binding modes of these inhibitors within the Mpro active site. bohrium.comnih.gov

DprE1: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme involved in the biosynthesis of the mycobacterial cell wall, making it a key target for new anti-tuberculosis drugs. nih.govd-nb.info While many DprE1 inhibitors are based on scaffolds like benzothiazinones (BTZs), research has expanded to include other heterocyclic systems. d-nb.infomdpi.com DprE1 inhibitors can be classified as either covalent or non-covalent. Covalent inhibitors, such as BTZ043, form a covalent bond with a cysteine residue (Cys387) in the active site, leading to irreversible inhibition. nih.gov The development of new chemical scaffolds targeting DprE1 is an active area of research aimed at overcoming issues of toxicity and improving in-vivo efficacy. nih.gov

Carbonic Anhydrase: Carbonic anhydrases (CAs) are metalloenzymes that play roles in various physiological and pathological processes. nih.gov The inhibition of certain CA isoforms, such as CA-II, is a therapeutic strategy for conditions like glaucoma. nih.gov Quinazolinone derivatives have been synthesized and evaluated as inhibitors of both human (hCA-II) and bovine (bCA-II) carbonic anhydrase. nih.gov Studies have shown that these compounds can display significant inhibition with IC₅₀ values in the micromolar range. nih.gov More complex hybrids, such as 2-thioquinazoline-benzenesulfonamides, have been designed to combine the benzenesulfonamide (B165840) zinc-binding group with a quinazoline tail. This approach has yielded highly potent inhibitors against several CA isoforms (CA II, IX, and XII) with inhibition constants (Ki) in the nanomolar range. nih.gov

| Enzyme Target | Derivative Class | Inhibitory Activity (IC₅₀ / Kᵢ) | Mechanism/Key Findings |

|---|---|---|---|

| HIV-1 Reverse Transcriptase | Quinolin-2-one | IC₅₀ = 0.15 µM nih.gov | Acts as a non-nucleoside inhibitor binding to an allosteric pocket. nih.gov |

| SARS-CoV-2 Main Protease | 2-Phenylquinoline | EC₅₀ = 6 µM nih.gov | Inhibits viral replication in cell-based assays. nih.gov |

| SARS-CoV-2 Main Protease | Quinazolinone-Peptidomimetic | IC₅₀ = 22.47 µM nih.gov | Exhibits dose-dependent enzymatic inhibition. nih.gov |

| Carbonic Anhydrase II (hCA-II) | Quinazolinone | IC₅₀ = 14.0–59.6 µM nih.gov | Demonstrates moderate to significant inhibition. nih.gov |

| Carbonic Anhydrase II (CA II) | 2-Thioquinazoline-benzenesulfonamide | Kᵢ = 0.05 µM nih.gov | Hybrid molecule showing potent, selective inhibition. nih.gov |

| VEGFR-2 Tyrosine Kinase | Quinazoline-indazole | IC₅₀ = 5.4 nM mdpi.com | Potent cytotoxic activity against the kinase enzyme. mdpi.com |

Receptor Agonism/Antagonism

Alpha(2C)-adrenoceptors: Quinoline derivatives have been identified as potent and selective antagonists for the alpha(2C)-adrenoceptor (α2C-AR), one of three subtypes of the α2-adrenoceptor family. nih.gov The α2C-AR subtype is involved in various physiological processes, and its modulation is a target for therapeutic intervention in areas like neuropsychiatric disorders. researchgate.net

Starting from acridine (B1665455) compounds identified through high-throughput screening, medicinal chemistry efforts led to the synthesis of a series of 4-aminoquinolines. nih.gov Structure-activity relationship (SAR) studies of these compounds revealed several critical structural features for potent and selective α2C-AR antagonism. A key finding was the absolute requirement for a substituent at the 3-position of the quinoline ring. Additionally, stereospecific substitutions on a linked piperazine (B1678402) ring were found to have a significant beneficial effect on the affinity and potency for the α2C-adrenoceptor. nih.gov One of the most promising compounds discovered, (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol, exhibited an antagonist potency (expressed as a KB value) of 8.5 nM against the α2C-AR and showed over 200-fold selectivity for this subtype compared to the α2A and α2B subtypes. nih.gov The role of spinal α2C-adrenoceptors has been described as pronociceptive (promoting pain) under conditions of tonic inflammatory pain, suggesting that their antagonism could produce analgesic effects. nih.gov

| Compound | Receptor Target | Activity | Potency (Kᵢ / K₈) | Selectivity |

|---|---|---|---|---|

| (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol (6j) | Alpha(2C)-adrenoceptor | Antagonist | K₈ = 8.5 nM nih.gov | >200-fold vs α2A/α2B subtypes nih.gov |

Interactions with Nucleic Acids (DNA/RNA)

Quinoline derivatives are known to interact with nucleic acids through various binding modes, with intercalation being a prominent mechanism. biorxiv.org This interaction is fundamental to some of their biological activities, including the inhibition of enzymes that process DNA and RNA. biorxiv.org

Studies have shown that quinoline can bind to both DNA and RNA, a process that can be metabolically activated by the cytochrome P-450 monooxygenase system. nih.gov The binding preference appears to be for certain polynucleotides, with significant binding to poly(A), poly(C), and poly(G), but negligible interaction with poly(U) and poly(I). nih.gov

More recent and detailed investigations have focused on specific quinoline-based analogs and their mechanism of action. Certain compounds with methylamine (B109427) or methylpiperazine additions have been found to intercalate into enzyme-bound DNA. nih.gov The structural basis for this interaction involves the planar quinoline ring system inserting itself between the base pairs of the DNA double helix. This intercalation often occurs via the minor groove and can lead to significant conformational changes in the nucleic acid structure. nih.govnih.gov For example, when bound to a DNA-enzyme complex, these quinoline compounds can cause a shift that moves the enzyme's catalytic domain away from its target, thereby inhibiting its function. biorxiv.org This mechanism of DNA intercalation has been identified as the basis for the inhibition of DNA methyltransferases by non-nucleotide quinoline compounds. nih.gov

Beyond DNA, quinoline derivatives have also been shown to bind to RNA structures. One study investigated the binding of a specific quinoline derivative (QD2) to an RNA stem-loop. The results pointed to an unusual cooperative binding, where four molecules of the ligand bound to one molecule of the RNA. sci-hub.se This cooperative interaction, confirmed by fluorescence and isothermal titration calorimetry (ITC) experiments, was associated with a significant conformational change in both the RNA and the ligand upon complex formation. sci-hub.se Such interactions highlight the potential for quinoline derivatives to target and modulate the function of specific RNA structures.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Pharmacophoric Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For quinoline-based compounds, the quinoline (B57606) nucleus itself is a critical pharmacophore, known for its presence in a wide array of pharmacologically active compounds. nih.govorientjchem.org

Studies on various quinoline derivatives have identified key pharmacophoric features that contribute to their biological activities. For instance, a pharmacophore model developed for quinoline derivatives with antioxidant properties identified four essential chemical features: one aromatic ring and three hydrogen bond acceptors. nih.gov The aromatic ring often maps to the quinoline scaffold, while the hydrogen bond acceptors can be hydroxyl groups or other suitable substituents. nih.gov In the context of 2-(Phenylthio)quinoline, the key features include the quinoline ring system, the sulfur bridge, and the phenyl ring, which collectively define its spatial and electronic properties crucial for interacting with biological targets. The nitrogen atom in the quinoline ring often acts as a hydrogen bond acceptor, a common feature in many biologically active heterocyclic compounds.

Correlations between Molecular Structure and Biological Efficacy

SAR studies establish a qualitative relationship between a molecule's structure and its observed biological activity. For quinoline derivatives, including those with a thioether linkage, several structural characteristics have been correlated with their efficacy.

A significant correlation has been observed between the lipophilicity of quinoline derivatives and their cytotoxic effects. rsc.org Generally, an increase in the octanol/water partition coefficient (cLogP), which indicates higher lipophilicity, is associated with enhanced activity against certain cancer cell lines. rsc.org Furthermore, QSAR studies on arylthioquinoline derivatives have revealed that the density of the molecules is a critical parameter that significantly influences their anti-tubercular activity. ptbreports.orgamanote.com This suggests that molecular size and compactness are important for the compound's ability to interact with its mycobacterial target.

Remarkably, research has also shown that the SAR for antiprion activity in certain quinoline derivatives mirrors the SAR for antimalarial effects, suggesting a potential overlap in their molecular targets or mechanisms of action. nih.gov

| Structural Feature | Correlated Biological Efficacy |

| Increased Lipophilicity (cLogP) | Enhanced cytotoxic activity against specific cancer cell lines. rsc.org |

| Molecular Density | Significant influence on anti-tubercular activity. ptbreports.org |

| Quinoline Scaffold | Broad-spectrum activities including antiprion and antimalarial effects. nih.gov |

Computational Modeling for Predictive Biology

Computational modeling, encompassing QSAR and molecular docking, serves as a powerful tool for predicting the biological activity of novel compounds and understanding their mechanism of action at a molecular level. nih.gov These in silico methods are crucial for rational drug design, allowing for the screening of virtual libraries and the prioritization of compounds for synthesis and experimental testing. nih.gov

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.gov For arylthioquinoline derivatives, 2D QSAR models have been successfully developed to predict their potential as anti-tubercular agents. ptbreports.org These models use molecular descriptors, which are numerical representations of a molecule's properties, to forecast activity. A study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives utilized various machine learning regression methods to develop robust QSAR models for predicting their inhibitory activity against P-glycoprotein, a key protein in cancer multidrug resistance. nih.gov

Molecular docking is another computational technique used to predict the binding orientation and affinity of a ligand to its target protein. nih.gov For quinoline derivatives, docking studies have been employed to identify potential biological targets and to elucidate the binding modes of active compounds within the active site of enzymes or receptors. nih.govnih.gov This information is invaluable for understanding the molecular basis of the compound's activity and for designing modifications to improve binding and efficacy.

Table of QSAR Model Statistical Parameters for Anti-tubercular Arylthioquinolines This table is representative of data found in QSAR studies.

| Parameter | Value | Significance |

| r² (Correlation Coefficient) | 0.817 | Indicates a good fit of the model to the training data. ptbreports.org |

| q²LOO (Leave-one-out Cross-validation) | 0.729 | Demonstrates the predictive ability of the model. ptbreports.org |

| pred_r² (External Validation) | 0.922 | Confirms the model's ability to predict the activity of new compounds. ptbreports.org |

Influence of Substituent Effects on Bioactivity Profiles

The type and position of substituents on the this compound scaffold have a profound impact on the compound's bioactivity profile. Altering substituents can modulate various properties, including lipophilicity, electronic distribution, and steric hindrance, thereby influencing the compound's interaction with its biological target.

Studies on various quinoline derivatives have shown that functionalization at different positions can lead to a wide range of pharmacological activities. nih.gov For instance, the introduction of bulky substituents at specific positions on the quinoline nucleus has been shown to enhance antiproliferative activity. nih.gov In a series of 4-aminoquinolines, the presence of a substituent at the 3-position of the quinoline ring was found to be absolutely critical for their antagonist potency against the α2C-adrenoceptor. figshare.com

In the case of this compound, modifications can be made to either the quinoline ring or the phenyl ring. The electronic nature of substituents on the phenyl ring (i.e., electron-donating or electron-withdrawing groups) can alter the electron density of the entire molecule, which can be a key determinant for certain biological activities. QSAR studies on related thiopyridine derivatives revealed that quantum chemical descriptors like dipole moment and electrophilic index were the most important factors accounting for their superoxide (B77818) scavenging activities. researchgate.net This highlights the critical role that the electronic properties of substituents play in defining the bioactivity of these compounds.

Theoretical and Computational Chemistry Investigations of 2 Phenylthio Quinoline

Computational chemistry provides powerful tools to investigate the molecular properties and reactivity of 2-(Phenylthio)quinoline at an electronic level. These theoretical approaches offer insights that are complementary to experimental data, enabling a deeper understanding of its structure, stability, and potential interactions.

Advanced Applications and Future Research Directions

Applications in Materials Science and Optoelectronics

The distinct electronic and photophysical properties of the quinoline (B57606) nucleus make its derivatives, including 2-(Phenylthio)quinoline, promising candidates for the development of advanced materials. Research into these areas is uncovering potential uses in light-emitting technologies and structured nanomaterials.

Luminescent Materials

Quinoline and its derivatives are recognized for their luminescent properties, forming the basis of many fluorescent materials. nih.gov The introduction of a phenylthio group at the 2-position of the quinoline ring can modulate its electronic characteristics, influencing its absorption and emission spectra. While direct studies on the luminescent properties of this compound are not extensively detailed, the broader family of quinoline derivatives exhibits significant potential in optoelectronics.

Derivatives of quinoline are known to emit light across the visible spectrum, from blue to green, making them suitable for applications in organic light-emitting diodes (OLEDs). nih.gov For instance, certain quinoline-based compounds show aggregation-induced emission enhancement (AIEE), a phenomenon where the material becomes more emissive in an aggregated or solid state, which is highly desirable for device fabrication. nih.gov The presence of sulfur atoms, as in the phenylthio group, can also facilitate charge transfer mechanisms that are crucial for luminescence. nih.gov Furthermore, metal complexes incorporating quinoline derivatives have been developed as phosphorescent materials for OLEDs. mdpi.com The investigation into this compound and its metal complexes could therefore yield novel materials with tailored photophysical properties for next-generation displays and lighting.

Nanostructures and Mesostructures

The synthesis and application of nanostructured materials are at the forefront of materials science. While specific research on nanostructures composed entirely of this compound is nascent, the synthesis of quinoline derivatives is increasingly employing nanocatalysts. nih.gov These processes highlight the intersection of nanotechnology and the production of these heterocyclic compounds.

The use of magnetic nanoparticles, such as Fe3O4, as catalysts offers a method for the efficient and environmentally friendly synthesis of quinolines. nih.gov These nanocatalysts, often with particle sizes ranging from 20 to 90 nm, provide high surface area and can be easily separated and recycled. nih.gov Methodologies like the Friedlander annulation, a classic route to quinolines, can be significantly enhanced by using nanocatalysts, leading to high yields and shorter reaction times under solvent-free conditions. nih.gov The development of these nanoscaled catalytic systems is crucial for the sustainable production of this compound and paves the way for its potential incorporation into functional nanostructured materials and devices.

Catalytic Applications in Organic Synthesis

The quinoline scaffold is not only a component of functional materials but can also play an active role in chemical transformations. Derivatives of quinoline are being explored as ligands in organometallic catalysis and as catalysts in their own right. mdpi.comnih.gov

Quinoline-based compounds can form stable complexes with transition metals like copper, which are known to catalyze a variety of organic reactions, such as the oxidation of phenols. mdpi.com The nitrogen atom in the quinoline ring and the sulfur atom of the phenylthio group in this compound can act as coordination sites for metal ions, potentially creating novel catalytic species. The electronic properties of the quinoline ring can be tuned by substituents, which in turn influences the catalytic activity of the metal center. mdpi.com

Furthermore, the direct functionalization of the quinoline ring through transition-metal-catalyzed C-H activation is a powerful tool for creating complex molecules. nih.gov This approach allows for the regioselective introduction of various functional groups onto the quinoline core, which can be used to synthesize a library of derivatives for catalytic screening. nih.govresearchgate.net While the direct catalytic use of this compound is an area for future exploration, its role as a versatile building block in the synthesis of more complex catalytic structures is evident.

Role as Corrosion Inhibitors

One of the most well-documented and promising applications of quinoline derivatives is in the field of corrosion prevention. kfupm.edu.sa These compounds have proven to be highly effective inhibitors for the corrosion of metals, particularly mild steel in acidic environments commonly found in industrial processes. biointerfaceresearch.combohrium.com

The efficacy of quinoline derivatives as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. biointerfaceresearch.com The adsorption process is facilitated by the presence of heteroatoms (nitrogen and, in the case of this compound, sulfur) and the π-electrons of the aromatic rings. kfupm.edu.sa These features allow the molecule to coordinate with the vacant d-orbitals of iron atoms on the steel surface. biointerfaceresearch.com